molecular formula C16H12N4O8 B14682961 2-methoxyquinoline;2,4,6-trinitrophenol CAS No. 36082-64-1

2-methoxyquinoline;2,4,6-trinitrophenol

Cat. No.: B14682961
CAS No.: 36082-64-1
M. Wt: 388.29 g/mol
InChI Key: WIDKKTUHCLDIMB-UHFFFAOYSA-N
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Description

2-methoxyquinoline: and 2,4,6-trinitrophenol are two distinct chemical compounds with unique properties and applications. 2-methoxyquinoline is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound. It is known for its applications in medicinal chemistry and organic synthesis. 2,4,6-trinitrophenol

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves large-scale synthesis using optimized versions of the above methods, ensuring high yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 2,4,6-trinitrophenol involves controlled nitration processes to ensure safety and efficiency. Modern methods focus on minimizing environmental impact and maximizing yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-methoxyquinoline can undergo oxidation reactions to form quinoline N-oxide derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or peracids for oxidation reactions.

    Electrophiles: Halogens, nitro compounds, and sulfonyl chlorides for substitution reactions.

Major Products:

  • Quinoline N-oxides from oxidation.
  • Substituted quinolines from electrophilic substitution.

Types of Reactions:

Common Reagents and Conditions:

    Reducing Agents: Sodium sulfide or iron in acidic conditions for reduction.

    Nucleophiles: Amines and thiols for substitution reactions.

Major Products:

  • Aminophenols from reduction.
  • Substituted phenols from nucleophilic substitution.

Comparison with Similar Compounds

Uniqueness: The presence of three nitro groups makes 2,4,6-trinitrophenol highly explosive and reactive, distinguishing it from other nitrophenols.

Properties

CAS No.

36082-64-1

Molecular Formula

C16H12N4O8

Molecular Weight

388.29 g/mol

IUPAC Name

2-methoxyquinoline;2,4,6-trinitrophenol

InChI

InChI=1S/C10H9NO.C6H3N3O7/c1-12-10-7-6-8-4-2-3-5-9(8)11-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-7H,1H3;1-2,10H

InChI Key

WIDKKTUHCLDIMB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC=CC=C2C=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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